

Solubility profile of 1-Cbz-diazepan-5-one in common lab solvents

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Compound of Interest

Compound Name: 1-Cbz-[1,4]diazepan-5-one

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An In-Depth Technical Guide to the Solubility Profile of 1-Cbz-diazepan-5-one in Common Laboratory Solvents

Authored by a Senior Application Scientist

Introduction: The Critical Role of Solubility in Drug Development

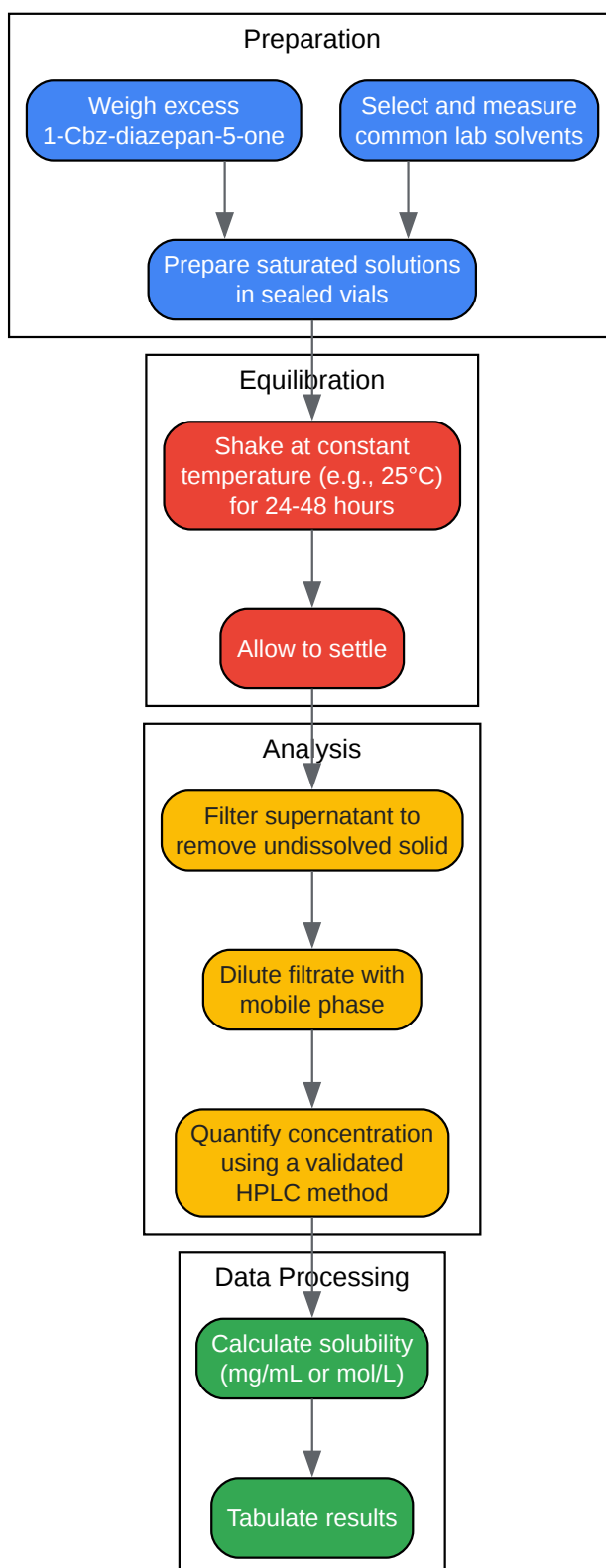
In the landscape of pharmaceutical research and development, the physicochemical properties of a drug candidate are paramount to its potential success. Among these, solubility stands out as a critical determinant of a drug's bioavailability and overall efficacy.^{[1][2]} Poor solubility can lead to unpredictable results in in vitro assays and can significantly hinder the translation of a promising compound into a viable therapeutic agent.^{[1][2]} This guide provides a comprehensive technical overview of the solubility profile of 1-Cbz-diazepan-5-one, a heterocyclic compound of interest in medicinal chemistry.

1-Cbz-diazepan-5-one, with the molecular formula C₁₃H₁₆N₂O₃ and a molar mass of 248.28 g/mol, is a solid with a melting point of 110-112 °C.^[3] Its structure, featuring a diazepane ring, a ketone functional group, and a carboxybenzyl (Cbz) protecting group, suggests a nuanced solubility behavior across solvents of varying polarities. Understanding this profile is essential for its application in organic synthesis, purification, and formulation development.^[3] This document will detail a robust experimental protocol for determining the solubility of 1-Cbz-diazepan-5-one, present a framework for organizing the resulting data, and discuss the anticipated solubility trends based on molecular structure and solvent properties.

I. Determining the Solubility Profile: An Experimental Workflow

The cornerstone of accurately assessing a compound's solubility is a well-designed and meticulously executed experimental protocol. The shake-flask method is widely recognized as the gold standard for determining thermodynamic solubility due to its reliability, particularly for compounds with low to moderate solubility.^{[4][5]} The following protocol outlines the shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for the quantification of 1-Cbz-diazepan-5-one.

Experimental Workflow for Solubility Determination



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Caption: Experimental workflow for determining the solubility of 1-Cbz-diazepan-5-one.

Detailed Step-by-Step Protocol

1. Preparation of Saturated Solutions:

- Accurately weigh an excess amount of 1-Cbz-diazepan-5-one into individual glass vials. The amount should be sufficient to ensure that a solid phase remains after equilibration.
- Add a precise volume of the selected solvent to each vial. A range of common laboratory solvents with varying polarities should be chosen (see Table 1).
- Seal the vials tightly to prevent solvent evaporation.

2. Equilibration:

- Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C).
- Agitate the samples for a sufficient duration to ensure equilibrium is reached, typically 24 to 48 hours.^[2] Visual inspection should confirm the presence of undissolved solid.

3. Sample Preparation for Analysis:

- After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
- Carefully withdraw an aliquot of the supernatant using a syringe.
- Filter the aliquot through a 0.45 µm syringe filter to remove any remaining solid particles. This step is crucial to prevent further dissolution during sample dilution.^[1]
- Accurately dilute the filtered solution with the HPLC mobile phase to a concentration within the linear range of the calibration curve.

4. Quantification by HPLC:

- Develop a validated HPLC method for the quantification of 1-Cbz-diazepan-5-one. This includes selecting an appropriate column, mobile phase, flow rate, and detection wavelength.^{[6][7]}

- Prepare a series of calibration standards of known concentrations of 1-Cbz-diazepan-5-one.
- Inject the diluted samples and calibration standards into the HPLC system.
- Construct a calibration curve by plotting the peak area against the concentration of the standards.
- Determine the concentration of 1-Cbz-diazepan-5-one in the diluted samples from the calibration curve.^[6]

5. Calculation of Solubility:

- Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of 1-Cbz-diazepan-5-one in the specific solvent at the chosen temperature.

II. Data Presentation and Interpretation

For ease of comparison and analysis, the determined solubility data should be presented in a clear and organized manner.

Table 1: Solubility Profile of 1-Cbz-diazepan-5-one in Common Laboratory Solvents at 25 °C

Solvent	Polarity Index	Dielectric Constant (at 20°C)	Solubility (mg/mL)	Solubility (mol/L)	Classification
Non-Polar Solvents					
Hexane	0.1	1.89	To be determined	To be determined	To be determined
Toluene	2.4	2.38	To be determined	To be determined	To be determined
Polar Aprotic Solvents					
Dichloromethane	3.1	9.08	To be determined	To be determined	To be determined
Ethyl Acetate	4.4	6.02	To be determined	To be determined	To be determined
Tetrahydrofuran (THF)	4.0	7.58	To be determined	To be determined	To be determined
Acetone	5.1	20.7	To be determined	To be determined	To be determined
Acetonitrile	5.8	37.5	To be determined	To be determined	To be determined
Dimethylformamide (DMF)	6.4	36.7	To be determined	To be determined	To be determined
Dimethyl Sulfoxide (DMSO)	7.2	46.7	To be determined	To be determined	To be determined
Polar Protic Solvents					
Isopropanol	3.9	19.9	To be determined	To be determined	To be determined

Ethanol	4.3	24.5	To be determined	To be determined	To be determined
Methanol	5.1	32.7	To be determined	To be determined	To be determined
Water	10.2	80.1	To be determined	To be determined	To be determined

Solvent property data sourced from various chemical property databases.[8][9][10]

Expected Solubility Trends and Mechanistic Insights

The principle of "like dissolves like" provides a foundational framework for predicting solubility behavior.[6] The molecular structure of 1-Cbz-diazepan-5-one contains both non-polar (benzyl group) and polar (amide, ketone) functionalities, suggesting a degree of solubility in a range of solvents.

- **Non-Polar Solvents** (e.g., Hexane, Toluene): Solubility is expected to be low. While the benzyl group offers some non-polar character, the polar amide and ketone groups will limit solubility in highly non-polar environments.
- **Polar Aprotic Solvents** (e.g., Dichloromethane, Acetone, DMF, DMSO): Higher solubility is anticipated in these solvents. Dichloromethane and ethanol have been qualitatively noted as good solvents.[3] These solvents can engage in dipole-dipole interactions with the polar functionalities of the molecule. Solvents like DMF and DMSO, with their high polarity and hydrogen bond accepting capabilities, are likely to be excellent solvents for 1-Cbz-diazepan-5-one.
- **Polar Protic Solvents** (e.g., Alcohols, Water): Moderate to good solubility is expected in alcohols like methanol and ethanol, which can act as both hydrogen bond donors and acceptors. Aqueous solubility is likely to be low due to the significant non-polar surface area contributed by the Cbz group and the diazepane ring.

III. Considerations for Solvent Selection in Pharmaceutical Processes

The choice of solvent in the synthesis, purification, and formulation of a drug substance is a critical parameter.^[11] The International Council for Harmonisation (ICH) provides guidelines for residual solvents in pharmaceuticals, categorizing them based on their toxicity.^{[11][12]} Solvents are classified into three main classes:

- Class 1: Solvents to be avoided due to their unacceptable toxicity.
- Class 2: Solvents with less severe toxicity that should be limited.
- Class 3: Solvents with low toxic potential that are generally considered safer.^[11]

When developing processes involving 1-Cbz-diazepan-5-one, it is imperative to consult these guidelines and prioritize the use of less toxic solvents where feasible.^[12] The solubility data generated from the protocol in this guide will be instrumental in making informed decisions about solvent selection that balance process efficiency with safety and regulatory compliance.

IV. Conclusion

This technical guide has provided a comprehensive framework for determining and understanding the solubility profile of 1-Cbz-diazepan-5-one. By following the detailed experimental protocol based on the reliable shake-flask method and HPLC analysis, researchers can generate the critical data needed for informed decision-making in drug development. The provided data table structure and discussion of expected solubility trends offer a solid foundation for interpreting the experimental results. Ultimately, a thorough understanding of the solubility of 1-Cbz-diazepan-5-one in common laboratory solvents is a key step in unlocking its full potential as a valuable chemical entity.

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